Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-
Description
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- (CAS: 2362-61-0, see ) is a chiral cyclohexanol derivative featuring a 4-fluorophenyl substituent at the 2-position. Its relative stereochemistry, denoted by "(1R,2S)-rel-", indicates a trans-configuration across the cyclohexane ring. The fluorine atom on the aromatic ring introduces electronic effects (e.g., electron-withdrawing) that influence reactivity, solubility, and intermolecular interactions. Its molecular formula is C₁₂H₁₅FO, with a molecular weight of 194.25 g/mol (calculated from substituents: C₆H₁₁O [cyclohexanol] + C₆H₄F [4-fluorophenyl]).
Properties
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOONSTDBFNVLTK-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- typically involves the reduction of the corresponding ketone precursor. One common method is the catalytic hydrogenation of 2-(4-fluorophenyl)cyclohexanone using a chiral catalyst to achieve the desired stereochemistry . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used under acidic conditions.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can react with the fluorophenyl group in the presence of a base.
Major Products
Oxidation: 2-(4-fluorophenyl)cyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexanol derivatives
Scientific Research Applications
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclohexanol Derivatives
The following table highlights key structural analogs, emphasizing substituent differences and stereochemical configurations:
Key Observations :
Functional Group and Ring System Comparisons
Carboxylic Acid Derivatives
- Compound : (1R,2S)-2-(4-Fluorobenzoyl)cyclohexanecarboxylic acid (CAS: 154810-33-0)
Cyclopropane Analogs
- Compound: rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine (CAS: N/A, see ) Structure: Cyclopropane ring with 4-fluorophenyl and amine groups. The amine group introduces basicity, contrasting with the alcohol functionality in the target compound.
Physicochemical and Application-Based Comparisons
Analytical Methods
- Sodium Salt of Bicyclic Dicarboxylic Acid : (1R,2R,3S,4S)-rel- Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium salt (CAS: N/A, see ) is quantified via UPLC-MS/MS in food-contact materials. This highlights the utility of stereochemically defined cyclic compounds in industrial applications, though the target compound’s role in similar contexts is unspecified.
Biological Activity
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- is a chiral compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.
- Molecular Formula : C12H15FO
- Molecular Weight : 194.25 g/mol
- CAS Number : 139360-19-3
Synthesis
The synthesis of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- typically involves the catalytic hydrogenation of 2-(4-fluorophenyl)cyclohexanone. This method ensures the desired stereochemistry is achieved through the use of chiral catalysts. The compound can also be produced on an industrial scale using continuous flow reactors to enhance yield and purity through optimized reaction conditions.
The biological activity of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- is attributed to its structural features:
- The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- The fluorophenyl group interacts with hydrophobic pockets in proteins, modulating various biochemical pathways.
Potential Biological Effects
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Properties : Investigations have shown that it may reduce inflammation markers in cellular models.
- Analgesic Effects : The compound has been studied for its potential pain-relieving properties in experimental settings.
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and modulating signaling pathways related to cell survival and proliferation .
Comparative Studies
To better understand the unique properties of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Cyclohexanol, 2-(4-chlorophenyl)-, (1R,2S)-rel- | Chlorine atom | Similar anti-inflammatory effects |
| Cyclohexanol, 2-(4-bromophenyl)-, (1R,2S)-rel- | Bromine atom | Reduced lipophilicity |
| Cyclohexanol, 2-(4-methylphenyl)-, (1R,2S)-rel- | Methyl group | Enhanced metabolic stability |
The presence of the fluorine atom in Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- enhances its lipophilicity and metabolic stability compared to its analogs. This property makes it a valuable scaffold for drug design.
Study on Anti-inflammatory Effects
A study conducted on the anti-inflammatory effects of Cyclohexanol derivatives revealed that the compound significantly reduced pro-inflammatory cytokines in vitro. The mechanism involved modulation of NF-kB signaling pathways which are crucial in inflammation processes .
Anticancer Activity Assessment
In a comparative study involving several cyclohexanol derivatives against cancer cell lines such as FaDu hypopharyngeal tumor cells and breast cancer cells, Cyclohexanol, 2-(4-fluorophenyl)- demonstrated notable cytotoxicity. The study indicated that compounds with more saturated structures exhibited better binding affinity to cancer-related targets.
Q & A
(Basic) How can the relative configuration of (1R,2S)-rel-2-(4-fluorophenyl)cyclohexanol be experimentally determined?
Answer:
The relative stereochemistry can be determined using:
- X-ray crystallography : Single-crystal analysis resolves spatial arrangements of substituents via diffraction patterns .
- NOESY NMR : Cross-peaks between axial/equatorial protons (e.g., H1 and H2) confirm spatial proximity .
- Chiral derivatization : React with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via chiral HPLC or circular dichroism (CD) to distinguish enantiomers .
(Basic) What purification methods are effective for isolating (1R,2S)-rel-2-(4-fluorophenyl)cyclohexanol from reaction mixtures?
Answer:
- Column chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate). Monitor fractions via TLC (Rf ~0.3–0.5) .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals. Verify purity via HPLC (≥95% area) .
- Centrifugal partition chromatography (CPC) : For large-scale isolation, employ biphasic solvent systems to minimize degradation .
(Advanced) How can diastereodivergent synthesis be applied to access different stereoisomers of 2-(4-fluorophenyl)cyclohexanol?
Answer:
- Catalyst selection :
- Reaction optimization : Adjust temperature (20–40°C) and solvent (toluene/CH₂Cl₂) to modulate diastereoselectivity (dr up to 10:1) .
(Advanced) What computational methods validate the stereochemical assignment of (1R,2S)-rel-2-(4-fluorophenyl)cyclohexanol?
Answer:
- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311+G(d,p)) and experimental NMR shifts (δ < 0.1 ppm deviation) .
- Vibrational Circular Dichroism (VCD) : Match experimental VCD spectra with computed spectra (Gaussian 16) to confirm absolute configuration .
- Optical rotation : Calculate specific rotation (TDDFT) and compare with polarimetry data .
(Basic) Which spectroscopic techniques confirm the structural identity of 2-(4-fluorophenyl)cyclohexanol?
Answer:
- ¹H/¹³C NMR : Assign peaks (e.g., aromatic F-substitution at δ 7.2–7.4 ppm, cyclohexanol OH at δ 1.5–2.0 ppm) .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-F (1220 cm⁻¹) stretches.
- HRMS : Validate molecular formula (e.g., [M+H]⁺ m/z 224.1212) .
(Advanced) How to resolve contradictions in reaction yields when synthesizing (1R,2S)-rel-2-(4-fluorophenyl)cyclohexanol under varying conditions?
Answer:
- Kinetic analysis : Perform Eyring plots to identify rate-limiting steps (Δ‡H and Δ‡S) across temperatures .
- In-situ monitoring : Use ReactIR or low-temperature NMR to detect intermediates (e.g., enolates or epoxides) .
- Catalyst stability tests : Conduct ICP-MS to check metal leaching (e.g., Sc³⁺ or Mg²⁺) after reaction cycles .
(Basic) What safety precautions are necessary when handling 2-(4-fluorophenyl)cyclohexanol in laboratory settings?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
